PAN endonuclease-IN-2

PAN endonuclease Influenza antiviral SAR optimization

PAN endonuclease-IN-2 (T-31) uniquely engages both the viral PAN endonuclease (IC50 0.15 μM) and the HA2 hemagglutinin subunit, a dual-target mechanism absent in single-site inhibitors. Its Y-shaped l-DOPA scaffold occupies pockets 3, 4, and the central active site, delivering 6.1‑fold greater potency than hit 1. Validated across MDCK-cell assays (EC50 0.71–5.06 μM) against H1N1, H3N2, H5N1, H9N2, and influenza B, this compound is ideal for resistance profiling and dual-target mechanistic studies. In stock, ≥98% purity, shipped at ambient temperature.

Molecular Formula C25H21Br2NO7
Molecular Weight 607.2 g/mol
Cat. No. B12385045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAN endonuclease-IN-2
Molecular FormulaC25H21Br2NO7
Molecular Weight607.2 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br
InChIInChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1
InChIKeyRRLAHNBMCXPLLP-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PAN Endonuclease-IN-2 (Compound T-31): A Dual-Target L-DOPA-Derived Influenza PAN Endonuclease Inhibitor for Antiviral Research


PAN endonuclease-IN-2, also referred to as compound T-31, is a synthetic small-molecule inhibitor of the influenza virus PAN endonuclease (RNA-dependent RNA polymerase acidic N-terminal domain) with a reported enzymatic IC50 of 0.15 μM [1]. Structurally, it belongs to a novel class of Y-shaped l-DOPA derivatives characterized by multi-site binding interactions within the PAN endonuclease active site, a design strategy that differentiates it from classical metal-chelating inhibitors [1]. The compound exhibits broad-spectrum anti-influenza activity in vitro and is distinguished by its ability to simultaneously target both the viral PAN endonuclease and the hemagglutinin HA2 subunit, thereby interfering with viral entry and replication [1].

Why PAN Endonuclease-IN-2 Cannot Be Readily Substituted with Other PAN Inhibitors


Substituting PAN endonuclease-IN-2 with another in-class PAN inhibitor, such as baloxavir or influenza virus-IN-6, is not scientifically equivalent due to fundamental differences in molecular mechanism, binding mode, and antiviral spectrum. While many PAN inhibitors operate solely through metal-chelating endonuclease inhibition, PAN endonuclease-IN-2 engages a dual-target mechanism, simultaneously inhibiting both the PAN endonuclease and the HA2 subunit of viral hemagglutinin [1]. This multi-target pharmacology, derived from its l-DOPA scaffold and Y-shaped multi-site binding architecture, confers a distinct anti-influenza profile that cannot be replicated by single-target PAN inhibitors [1]. Consequently, experimental outcomes—particularly those evaluating viral entry, replication inhibition, or resistance emergence—are likely to differ substantially when a conventional PAN inhibitor is substituted for PAN endonuclease-IN-2.

Quantitative Differentiation of PAN Endonuclease-IN-2 Against Key Comparators


6.1-Fold Improvement in PAN Endonuclease Inhibitory Potency Over the Parent Hit Compound 1

In a direct head-to-head comparison within the same study, PAN endonuclease-IN-2 (T-31) demonstrated a 6.1-fold improvement in enzymatic inhibitory potency against the PAN endonuclease relative to the parent hit compound 1. Compound 1 exhibited an IC50 of 0.92 μM, whereas T-31 achieved an IC50 of 0.15 μM [1]. This quantifiable enhancement was achieved through systematic multi-site binding and structure-based design modifications of the l-DOPA scaffold [1].

PAN endonuclease Influenza antiviral SAR optimization

Dual-Target Inhibition of PAN Endonuclease and HA2: A Mechanistic Distinction from Single-Target PAN Inhibitors

Unlike clinically approved PAN inhibitors such as baloxavir marboxil (active metabolite baloxavir acid) which exclusively target the cap-dependent endonuclease activity of the PA subunit, PAN endonuclease-IN-2 exhibits a dual-target pharmacological profile. Mechanistic studies confirm that T-31 simultaneously binds to the PAN endonuclease of the RdRp complex and directly targets the HA2 subunit of the viral hemagglutinin [1]. Baloxavir acid, in contrast, lacks HA2 inhibitory activity and functions solely as a metal-chelating endonuclease inhibitor with an enzymatic IC50 of 1.4–3.1 nM against influenza A [2].

Influenza HA2 RdRp complex Dual-target antiviral

Broad-Spectrum Anti-Influenza Activity Across H1N1, H3N2, H5N1, H9N2 and Influenza B Strains in MDCK Cells

PAN endonuclease-IN-2 demonstrates submicromolar to low micromolar antiviral efficacy against a panel of clinically relevant influenza A and B strains in Madin-Darby canine kidney (MDCK) cell culture. The compound's EC50 values range from 0.71 μM (H9N2) to 5.06 μM (H5N1) . In comparison, the clinically used PAN inhibitor baloxavir acid exhibits substantially greater potency in MDCK cells, with median EC50 values of 0.73 nM for A/H1N1, 0.83 nM for A/H3N2, and 2.67–14.23 nM for influenza B [1]. While baloxavir remains the more potent antiviral, the broad-spectrum coverage of PAN endonuclease-IN-2 against multiple subtypes—including highly pathogenic H5N1—confirms its utility as a research tool for studying influenza virus biology.

Antiviral spectrum MDCK cell assay Influenza A and B

Structurally Distinct Y-Shaped Multi-Site Binding Mode Compared to Clinical PAN Inhibitor Baloxavir

PAN endonuclease-IN-2 is derived from an l-DOPA scaffold and adopts a Y-shaped conformation that enables simultaneous interaction with multiple sub-pockets (central part, pocket-3, pocket-4) of the PAN endonuclease active site, as elucidated by molecular docking and structure-activity relationship (SAR) studies [1]. This multi-site binding architecture contrasts with the binding mode of baloxavir, which primarily engages the active site via metal-chelating interactions with two manganese ions [2]. The distinct binding pose and scaffold diversity of T-31 may confer a different resistance profile, as mutations that impair baloxavir binding (e.g., PA I38T) may not equivalently affect T-31 binding.

Structure-based drug design Multi-site binding L-DOPA scaffold

Optimal Research and Procurement Applications for PAN Endonuclease-IN-2 (T-31)


Structure-Activity Relationship (SAR) Studies of Multi-Site Binding PAN Inhibitors

Due to its well-characterized Y-shaped l-DOPA scaffold and multi-site binding mode (pockets 3, 4, and central region of the PAN endonuclease active site), PAN endonuclease-IN-2 serves as an optimized lead template for medicinal chemistry campaigns aiming to develop next-generation PAN inhibitors with improved resistance profiles [1]. The 6.1-fold potency improvement over hit compound 1 provides a validated starting point for further structural modifications [1].

Investigating Dual-Target Antiviral Mechanisms and Resistance Suppression

PAN endonuclease-IN-2's unique ability to simultaneously inhibit PAN endonuclease and the HA2 subunit of hemagglutinin makes it an ideal tool for studying dual-target antiviral strategies [1]. Researchers investigating the evolutionary barrier to resistance emergence can employ T-31 to assess whether simultaneous engagement of two independent viral targets reduces the frequency of escape mutations relative to single-target PAN inhibitors such as baloxavir [1].

Broad-Spectrum Influenza A and B Virus Replication Inhibition in Cell Culture Models

With demonstrated antiviral activity against a panel of influenza subtypes including H1N1, H3N2, H5N1, H9N2, and influenza B in MDCK cells (EC50 range: 0.71–5.06 μM), PAN endonuclease-IN-2 is suitable for in vitro studies requiring broad coverage of influenza A and B strains [1]. It is particularly valuable for comparative antiviral profiling in academic or industrial settings where a chemically tractable PAN inhibitor with a distinct scaffold is required [1].

Biochemical Assay Development and Target Engagement Studies

The robust enzymatic inhibition of PAN endonuclease (IC50 = 0.15 μM) [1] enables the use of PAN endonuclease-IN-2 as a reference inhibitor in FRET-based endonuclease activity assays. Its well-defined potency and purity profile support its application as a positive control in high-throughput screening campaigns aimed at identifying novel PAN endonuclease inhibitors or in mechanistic studies of viral polymerase function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAN endonuclease-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.